molecular formula C24H27FN6O B6419832 6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene CAS No. 896821-90-2

6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No. B6419832
CAS RN: 896821-90-2
M. Wt: 434.5 g/mol
InChI Key: GFZHYQKRYWZHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is a useful research compound. Its molecular formula is C24H27FN6O and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is 434.22303767 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Development

This compound has been synthesized as part of a novel series of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them . These benzoxazoles have been evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some of these new benzoxazoles show potential anticancer activity .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of 9,10-diarylanthracenes

The compound can be used in the synthesis of 9,10-diarylanthracenes . These are used as molecular switches .

Friedel-Crafts Alkylation of Hydronaphthalenes

The compound can be used in Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring .

Cross-Coupling with Carbazolyl or Aryl Halides

The compound can be used in cross-coupling reactions with carbazolyl or aryl halides . This is a type of reaction where two fragments are joined together with the aid of a metal catalyst .

Design of New Compounds for Drug Development

The compound can be used as a starting point for the design of new compounds suitable for drug development . The presence of piperazine and fluorine moieties in the compound provides pharmaceutical advantages .

properties

IUPAC Name

6-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O/c1-15-11-16(2)26-23-22(15)24-27-17(3)12-21(31(24)28-23)30-9-7-29(8-10-30)14-18-13-19(25)5-6-20(18)32-4/h5-6,11-13H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZHYQKRYWZHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

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